N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial research. This compound is characterized by its unique structure, which includes a 1,3-dioxoisoindolin-4-yl group, a carbamothioyl group, and a 3,4,5-trimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dioxoisoindoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4,5-trimethoxyaniline to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases or modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Shares the 1,3-dioxoisoindolin-4-yl group but differs in the substituents attached to it.
N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of the trimethoxybenzamide moiety.
Uniqueness
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzamide moiety, in particular, may enhance its interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMHCGRUVHQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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